molecular formula C7H16N2 B15257716 Methyl({[(3S)-piperidin-3-yl]methyl})amine

Methyl({[(3S)-piperidin-3-yl]methyl})amine

Cat. No.: B15257716
M. Wt: 128.22 g/mol
InChI Key: CYDMJLIOBYDVSP-ZETCQYMHSA-N
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Description

Methyl({[(3S)-piperidin-3-yl]methyl})amine is a chiral piperidine derivative characterized by a methyl group attached via a methylene bridge to the 3S position of the piperidine ring, with an additional methylamine substituent. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic profiles.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(3S)-piperidin-3-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-5-7-3-2-4-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

CYDMJLIOBYDVSP-ZETCQYMHSA-N

Isomeric SMILES

CNC[C@@H]1CCCNC1

Canonical SMILES

CNCC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[(3S)-piperidin-3-yl]methyl})amine typically involves the reductive amination of piperidine derivatives. One common method is the double reductive amination of glutaric dialdehyde with aniline derivatives using a ruthenium(II)-catalyzed process . This method is highly selective and efficient.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-Alkylation with Chiral Reagents

The compound can undergo N-alkylation using chiral reagents such as (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. This reaction generates diastereomers, which are separated via HPLC and characterized by 1H/13C NMR and HRMS . For example, treatment of related piperidine derivatives with such reagents yields diastereomers like (3R,2S)- and (3S,2S)-isomers, which are isolated analytically .

Hydrogenolysis and Acidification

Hydrogenolysis followed by acidification (e.g., with methanolic HCl) induces intramolecular cyclocondensation , forming tetracyclic structures. This reaction is critical for generating complex frameworks, as observed in structural studies .

Diastereomer Formation

N-alkylation reactions produce diastereomeric mixtures due to stereochemical outcomes at the piperidine ring. For instance, the use of (S)-configured reagents leads to specific diastereomeric ratios (dr), which are quantified using HPLC .

Reaction TypeReagent/ConditionOutcome
N-Alkylation(S)-2-(4-toluenesulfonyloxy)-phenylacetic amideDiastereomers (e.g., (3R,2S)- and (3S,2S)-isomers)
HydrogenolysisH₂, methanolic HClTetracyclic cyclocondensation products

Cyclocondensation

Under specific conditions (e.g., methanol solution concentration), intramolecular cyclization occurs, forming tetracyclic structures . These products are confirmed via X-ray crystallography , which resolves their absolute configurations .

Analytical Techniques

  • HPLC : Used to separate diastereomers and determine diastereomeric ratios. Semi-preparative HPLC isolates analytically pure diastereomers .

  • X-ray Crystallography : Determines molecular structures and stereochemistry, including centrosymmetric or homoenantiomeric crystal arrangements .

  • NMR and HRMS : Confirm structural integrity and composition of diastereomers .

Stereochemical Implications

The (3S)-configuration at the piperidine ring critically influences reactivity. For example, stereochemical control in N-alkylation ensures predictable diastereomer formation, enabling targeted synthesis of enantiomers .

Pharmacological Studies

The compound’s interactions with neurotransmitter systems (e.g., receptor binding) are studied for potential pharmacological applications. Structural modifications, such as stereochemistry, significantly affect binding affinity and selectivity .

Structural Biology

X-ray crystallography of related compounds reveals molecular packing patterns (e.g., racemic conglomerates vs. centrosymmetric crystals), aiding in understanding stereochemical behavior in solid states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference ID
Methyl({[(3S)-piperidin-3-yl]methyl})amine - 3S-piperidine core
- Methylamine via methylene bridge
C₈H₁₈N₂ Theoretical LogP: ~1.5 (predicted); moderate solubility in polar solvents N/A
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride - 3S,4S-piperidine
- Benzyl and methyl groups at N1 and C4
- Hydrochloride salt
C₁₄H₂₂N₂·2HCl Enhanced stability due to salt formation; potential CNS activity
[(S)-1-(2-Aminoethyl)-piperidin-3-yl]-isopropyl-methyl-amine - 3S-piperidine
- Aminoethyl and isopropyl-methylamine substituents
C₁₁H₂₅N₃ Improved bioavailability; used as synthetic intermediate
6WZU-1 [(2-phenylethyl)[2-(pyridin-2-yl)ethyl]{[(3R)-1-{[(3S)-1,2,3,4-tetrahydro-1,5-naphthyridin-3-yl]methyl}piperidin-3-yl]methyl}amine] - Complex bicyclic substitution at C3
- Pyridinyl and phenylethyl groups
C₂₈H₃₇N₅ Ideal ADMET profile; inhibits SARS-CoV-2 PLpro via hydrophobic interactions
(3S,5R)-5-Methylpiperidin-3-amine - 3S,5R-piperidine
- Methyl at C5 and amine at C3
C₆H₁₄N₂ Lower molecular weight (114.19 g/mol); high polarity

Key Research Findings

a) Pharmacological Activity
  • 6WZU-1 : Demonstrates potent inhibition of SARS-CoV-2 papain-like protease (PLpro) through hydrophobic interactions and hydrogen bonding with active-site residues (e.g., D286). Its bicyclic substituent enhances target affinity compared to simpler piperidine derivatives.
b) ADMET Profiles
  • Compounds like 6WZU-1 and 6WZU-11 show ideal ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, attributed to balanced hydrophobicity and metabolic stability.
  • Methyl-substituted piperidines (e.g., (3S,5R)-5-Methylpiperidin-3-amine ) often exhibit higher metabolic stability than bulkier analogues due to reduced steric hindrance.
c) Stereochemical Impact
  • The 3S configuration in this compound and analogues (e.g., [(S)-1-(2-Aminoethyl)-piperidin-3-yl]-isopropyl-methyl-amine) is critical for enantioselective interactions with biological targets, as seen in chiral resolution processes.

Data Table: Physicochemical Properties

Property This compound 6WZU-1 (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride
Molecular Weight (g/mol) 142.24 456.63 297.25 (free base)
LogP (Predicted) 1.5 3.8 2.9
Hydrogen Bond Donors 2 3 2
Rotatable Bonds 3 9 5
Topological Polar Surface Area (Ų) 38.3 68.1 42.7

Biological Activity

Methyl({[(3S)-piperidin-3-yl]methyl})amine, a compound derived from piperidine, has garnered attention in recent years for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

This compound can be represented as follows:

C7H16N(Molecular Weight 116 21 g mol)\text{C}_7\text{H}_{16}\text{N}\quad (\text{Molecular Weight 116 21 g mol})

This compound features a piperidine ring, which is known for its role in various biological processes due to its nitrogen-containing structure that can interact with biological targets.

  • Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter systems, particularly through interactions with receptors involved in dopaminergic and serotonergic signaling pathways. This modulation can potentially affect mood regulation and cognitive functions.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, including acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AChE Inhibition Potent inhibitor; enhances cholinergic activity
Neuroprotective Effects Potential to protect neurons from oxidative stress
Antidepressant Properties Modulates serotonin pathways; potential antidepressant effects
Anti-inflammatory Effects Reduces inflammatory markers in vitro

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, this compound was administered to animal models subjected to oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups. This suggests its potential utility in neurodegenerative disease management .

Case Study 2: Antidepressant Activity

Another study assessed the antidepressant-like effects of this compound using established animal models of depression. The results showed that administration led to increased locomotor activity and reduced despair behavior in forced swim tests, indicating a positive effect on mood regulation .

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